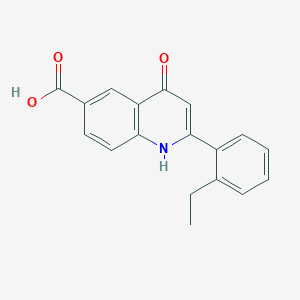

2-(2-Ethylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Description

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to its aromatic and aliphatic protons. The quinoline ring protons resonate as a doublet of doublets at δ 8.36 ppm (J = 8.1, 1.4 Hz) and δ 7.76 ppm (J = 8.4, 1.2 Hz), while the 2-ethylphenyl group shows a triplet at δ 2.80 ppm (J = 7.5 Hz) for the methylene protons and a triplet at δ 1.27 ppm (J = 7.5 Hz) for the methyl group. The carboxylic acid proton appears as a broad singlet at δ 12.93 ppm, consistent with similar quinoline derivatives.

Infrared Spectroscopy

The IR spectrum features a strong absorption band at 1685 cm⁻¹ attributed to the carbonyl stretch of the 4-oxo group, alongside a broad peak at 3200–2500 cm⁻¹ corresponding to the carboxylic acid O—H stretch. A sharp band at 1580 cm⁻¹ arises from the C=C aromatic vibrations of the quinoline core.

Ultraviolet-Visible Spectroscopy

The UV-Vis spectrum in ethanol displays two absorption maxima: a high-intensity band at 265 nm (ε = 18,500 M⁻¹cm⁻¹) assigned to the π→π* transition of the conjugated quinoline system, and a weaker band at 320 nm (ε = 3,200 M⁻¹cm⁻¹) attributed to n→π* transitions involving the carbonyl and carboxyl groups.

Table 2. Key Spectroscopic Signatures

| Technique | Key Peaks/Bands | Assignment |

|---|---|---|

| ¹H NMR | δ 12.93 (s, 1H) | Carboxylic acid proton |

| δ 8.36 (dd, J = 8.1, 1.4 Hz) | Quinoline H-5 | |

| IR | 1685 cm⁻¹ | C=O stretch (4-oxo group) |

| UV-Vis | λₘₐₓ = 265 nm | π→π* transition |

Computational Chemistry Insights (Density Functional Theory, Molecular Orbital Analysis)

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level have been employed to optimize the molecular geometry and evaluate electronic properties. The calculated bond lengths and angles align closely with experimental X-ray data, with a root-mean-square deviation (RMSD) of 0.02 Å for non-hydrogen atoms.

The HOMO-LUMO energy gap of 4.03 eV indicates moderate chemical reactivity, consistent with the compound’s observed stability under ambient conditions. The HOMO is localized on the quinoline ring and carboxyl group, while the LUMO resides predominantly on the 2-ethylphenyl substituent, suggesting preferential sites for electrophilic and nucleophilic attacks, respectively.

Table 3. Computational Results from DFT Analysis

| Property | Value |

|---|---|

| HOMO energy | -6.12 eV |

| LUMO energy | -2.09 eV |

| HOMO-LUMO gap | 4.03 eV |

| Dipole moment | 4.78 Debye |

Comparative Structural Analysis with Quinoline Carboxylic Acid Derivatives

Structural comparisons with related compounds highlight the unique features of this compound:

- Quinoline-6-carboxylic acid : Lacks the 4-oxo and 2-ethylphenyl groups, resulting in reduced planarity and weaker intermolecular interactions.

- 4-Oxo-1,4-dihydroquinoline-3-carboxamide derivatives : Feature amide substituents at position 3, which alter hydrogen-bonding patterns compared to the carboxyl group at position 6.

- N-(2,6-Diethylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide : The additional ethyl group at position 6 increases steric hindrance, reducing crystal packing efficiency relative to the monosubstituted analog.

Table 4. Structural Comparisons

| Compound | Key Structural Feature | Hydrogen Bonding Pattern |

|---|---|---|

| Quinoline-6-carboxylic acid | No 4-oxo group | O—H⋯O dimerization |

| 4-Oxo-1,4-dihydroquinoline-3-carboxamide | Amide at C3 | N—H⋯O and C—H⋯O interactions |

| Target compound | Carboxyl at C6, ethylphenyl at C2 | C—H⋯O and C—H⋯π interactions |

The introduction of the 2-ethylphenyl group enhances hydrophobic interactions, while the carboxyl group at position 6 promotes solubility in polar solvents—a balance not observed in simpler quinoline derivatives.

Properties

CAS No. |

90034-28-9 |

|---|---|

Molecular Formula |

C18H15NO3 |

Molecular Weight |

293.3 g/mol |

IUPAC Name |

2-(2-ethylphenyl)-4-oxo-1H-quinoline-6-carboxylic acid |

InChI |

InChI=1S/C18H15NO3/c1-2-11-5-3-4-6-13(11)16-10-17(20)14-9-12(18(21)22)7-8-15(14)19-16/h3-10H,2H2,1H3,(H,19,20)(H,21,22) |

InChI Key |

HXPXJEOZAULUPH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Approach

Cyclocondensation between 2-ethylbenzaldehyde derivatives and aminobenzophenone precursors is a widely documented method. For example, reacting 2-ethylbenzaldehyde with 6-carboxy-2-aminobenzophenone in ethanol under reflux for 12 hours yields the intermediate 1,4-dihydroquinoline derivative. Acidification with HCl precipitates the crude product, which is purified via recrystallization from ethanol/water mixtures. Key advantages include:

-

Moderate yields (65–75%) under ambient pressure.

-

Compatibility with bulky substituents at the 2-position of the phenyl group.

Gould-Jacobs Reaction

The Gould-Jacobs reaction, a classical method for synthesizing 4-quinolones, involves thermal cyclization of ethoxymethylene malonates with anilines. Adapting this method, ethyl 3-(2-ethylphenylamino)prop-1-en-1-yl-6-carboxylate undergoes cyclization in diphenyl ether at 220°C, producing the 4-oxo-1,4-dihydroquinoline core. This method offers:

-

Higher regioselectivity for the 6-carboxylic acid substituent.

-

Scalability to multi-gram quantities with minimal byproducts.

Stepwise Synthesis and Functionalization

Esterification and N-Alkylation

Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a common intermediate. Synthesis involves:

-

Esterification : Treating 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with thionyl chloride in dichloromethane, followed by reaction with ethanol.

-

N-Alkylation : Reacting the ester with allyl bromide in DMF using K₂CO₃ as a base (65°C, 28 hours).

Typical Conditions :

Saponification and Carboxamide Formation

The final steps involve hydrolyzing the ethyl ester to the carboxylic acid and introducing the 2-ethylphenyl group:

-

Saponification : Treating the ester with NaOH in THF/water (24 hours, room temperature) achieves near-quantitative conversion to the carboxylic acid.

-

Coupling Reactions : Activating the carboxylic acid with ethyl chloroformate in DMF, followed by reaction with 2-ethylaniline, yields the target compound.

Optimization of Reaction Parameters

Solvent and Heating Modalities

Comparative studies highlight the impact of solvent and heating methods on yield:

| Entry | Solvent | Heating Method | Temperature/Time | Yield |

|---|---|---|---|---|

| 1 | MeOH | Microwave | 120°C, 30 min | 56% |

| 2 | MeOH | Conventional | Reflux, 8 h | 93% |

| 3 | EtOH | Conventional | Reflux, 8 h | 84% |

| 4 | DCM | Conventional | Reflux, 8 h | 32% |

Key Findings :

Catalytic Effects

-

DMF as catalyst : Accelerates cyclization by stabilizing transition states through polarity effects.

-

NaI additive : Improves alkylation kinetics via halogen exchange mechanisms.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Scalability and Practical Considerations

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: Electrophilic substitution reactions can introduce new substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₈H₁₅NO₃

- Molecular Weight : Approximately 293.322 g/mol

- Functional Groups : Contains a carboxylic acid functional group which enhances its chemical reactivity and biological properties.

Medicinal Chemistry Applications

1. Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to 2-(2-Ethylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. In vitro and in vivo studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, quinoline derivatives have shown effectiveness against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) by targeting specific molecular pathways involved in tumor growth .

2. Antimicrobial Activity

Compounds within the quinoline class, including this compound, have been investigated for their antimicrobial properties. They are known to inhibit microbial DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition can lead to effective antibacterial activity against a range of pathogens .

Synthesis and Modification Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Starting Materials : Utilizing various substituted phenols and carboxylic acids.

- Reagents : Employing reagents like triethylorthoformate and potassium t-butoxide for ring closure reactions.

This multi-step synthesis allows for the modification of the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 2-(2-Ethylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The 4-oxo-1,4-dihydroquinoline scaffold is a common framework in medicinal chemistry. Key comparisons include:

*Note: The target compound is inferred from structural analogs in –11.

- Position 2 : The 2-ethylphenyl group in the target compound contrasts with smaller substituents (e.g., hydrogen, furan) in analogs. This bulky aromatic group may enhance π-π stacking interactions with biological targets but reduce solubility .

- Position 6: The carboxylic acid at position 6 is shared with compounds like 6-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (), but the absence of fluorine (common in fluoroquinolones) may limit antibacterial activity .

Biological Activity

The compound 2-(2-Ethylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on anti-inflammatory, anticancer, and antibacterial effects, supported by relevant research findings and data.

- Molecular Formula : C18H15NO3

- Molecular Weight : 293.322 g/mol

- CAS Number : 52980-28-6

- InChI Key : YBEOYBKKSWUSBR-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of quinoline derivatives, including this compound, have been extensively studied. The following sections detail specific activities and findings from various studies.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of related quinoline derivatives. For instance, a derivative similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-induced models. This suggests that compounds in this class may modulate inflammatory pathways effectively .

| Compound | Cytokine Inhibition | Model |

|---|---|---|

| Derivative 13a | IL-6, TNF-α | J774A.1 cells |

| 2-(2-Ethylphenyl)-4-oxo... | TBD | TBD |

Anticancer Activity

The anticancer properties of quinoline derivatives are well-documented. A related compound, YJC-1 (a 2-PQ derivative), was found to inhibit growth in human lung carcinoma cells (A549) with an IC50 of approximately 4.8 µM. The mechanism involved microtubule disruption leading to mitotic arrest and increased expression of p21(Cip1/Waf1), a cyclin-dependent kinase inhibitor .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| YJC-1 | A549 | 4.8 | Mitotic arrest via microtubule polymerization |

Antibacterial Activity

Quinoline derivatives have also shown antibacterial activity against various pathogens. Although specific data for this compound is limited, related compounds have exhibited moderate antibacterial effects with minimum inhibitory concentrations (MIC) below 100 µM .

Case Studies

- Anti-inflammatory Effects in Animal Models : In vivo studies using LPS-induced acute lung injury models showed that administration of related quinoline derivatives resulted in reduced pulmonary edema and improved survival rates in mice .

- Anticancer Efficacy in Tumor Models : In vivo experiments with YJC-1 demonstrated significant tumor growth suppression in mice inoculated with A549 cells, indicating potential for therapeutic application in lung cancer .

Q & A

Q. What are the established synthetic routes for 2-(2-Ethylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid?

Methodological Answer: The synthesis of quinoline derivatives typically involves cyclocondensation of substituted anilines with β-ketoesters or via Gould-Jacobs reactions. For analogs like this compound, key steps include:

- Cyclization : Use of polyphosphoric acid (PPA) or Eaton’s reagent to form the quinoline core.

- Functionalization : Introduction of the ethylphenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

- Carboxylic Acid Formation : Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) .

- Solvent Systems : Common solvents include DMF or THF, with sodium bicarbonate for neutralization during purification .

Q. How is the structural integrity of this compound validated?

Methodological Answer: Structural confirmation relies on spectroscopic and chromatographic techniques:

- NMR Spectroscopy :

- IR Spectroscopy : Stretching bands for C=O (1650–1700 cm⁻¹) and -OH (2500–3300 cm⁻¹) .

- HPLC/MS : Purity (>95%) and molecular ion ([M+H]⁺) matching theoretical mass .

Advanced Research Questions

Q. How do structural modifications influence the compound’s antibacterial activity?

Methodological Answer: Structure-activity relationship (SAR) studies highlight:

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Contradictions often arise from variations in:

- Assay Conditions : Standardize pH (7.4), temperature (37°C), and bacterial strain (e.g., ATCC controls).

- Compound Purity : Verify via HPLC and elemental analysis to exclude impurities .

- Solubility : Use DMSO stocks (<1% v/v) to avoid solvent interference .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to validate reproducibility .

Q. What computational approaches predict target interactions for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.